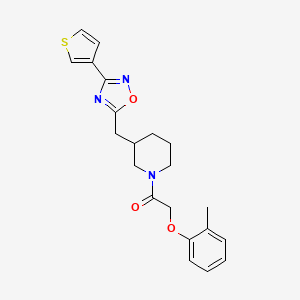
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a 1,2,4-oxadiazole ring and a thiophene moiety, both of which are known for their pharmacological properties. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound can be described by the following molecular formula:
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole core have demonstrated a wide spectrum of antimicrobial activities. Research has shown that derivatives of this structure possess significant antibacterial and antifungal properties.
- Antibacterial Effects : Studies have indicated that oxadiazole derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing effectiveness comparable to standard antibiotics like amoxicillin .
- Antifungal Properties : The presence of the thiophene ring enhances the antifungal activity of these compounds. Research indicates that oxadiazole derivatives can inhibit fungal growth effectively .
Anticancer Activity
The anticancer potential of This compound has been explored through various in vitro studies.
- Cell Line Studies : In vitro assays involving multiple cancer cell lines revealed that certain derivatives exhibit significant cytotoxicity. For example, compounds derived from similar structures showed IC50 values indicating effective inhibition of cell proliferation in cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through pathways associated with oxidative stress and cell cycle arrest .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties associated with oxadiazole derivatives.
- Inhibition of Pro-inflammatory Cytokines : Certain studies have reported that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
| Study Reference | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Dhumal et al., 2016 | 1,3,4-Oxadiazole Derivatives | Antitubercular | Strong inhibition of Mycobacterium bovis BCG |
| Desai et al., 2018 | Pyridine-based Oxadiazoles | Antibacterial | Moderate to excellent activity against B. subtilis, S. aureus |
| Paruch et al., 2020 | 2,5-disubstituted Oxadiazoles | Antibacterial | Promising results against Gram-positive strains |
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-5-2-3-7-18(15)26-13-20(25)24-9-4-6-16(12-24)11-19-22-21(23-27-19)17-8-10-28-14-17/h2-3,5,7-8,10,14,16H,4,6,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTXJILZPIHIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














